6-Chloropiperonyl alcohol (CAS 2591-25-5) is a chlorinated aromatic alcohol belonging to the benzodioxole class of compounds. It functions primarily as a specialized chemical intermediate where the chlorine atom at the 6-position provides critical electronic modification and a specific structural site compared to its parent compound, piperonyl alcohol. This defined substitution pattern is leveraged in multi-step syntheses within the pharmaceutical and agrochemical sectors to achieve desired reactivity, regioselectivity, and final product properties. [REFS-1, REFS-2]
Substituting 6-Chloropiperonyl alcohol with the non-halogenated parent, piperonyl alcohol, or even other halides like 6-bromopiperonyl alcohol, can lead to significant deviations in process outcomes. The electron-withdrawing nature of the C6-chloro group alters the nucleophilicity of the benzylic alcohol and the reactivity of the aromatic ring. This directly impacts reaction yields in sensitive transformations like azidation and provides a structurally essential, non-interchangeable building block for specific downstream targets, such as certain pharmaceutical scaffolds where the chlorine atom is integral to the final molecule design. [REFS-1, REFS-2] Therefore, selecting this specific halide is a critical process decision, not a minor material adjustment.
In a continuous-flow direct azidation reaction using TMSN3 and an Amberlyst-15 catalyst, 6-Chloropiperonyl alcohol demonstrates superior performance as a precursor compared to its non-halogenated counterpart, piperonyl alcohol. The chlorinated substrate achieved an isolated yield of 97% for the corresponding azide, whereas piperonyl alcohol produced a lower yield of 91% under identical process conditions. [1]
| Evidence Dimension | Isolated Product Yield (%) |
| Target Compound Data | 97% |
| Comparator Or Baseline | Piperonyl alcohol: 91% |
| Quantified Difference | 6.6% relative increase in yield |
| Conditions | Continuous-flow azidation with TMSN3, Amberlyst-15 catalyst, in Dichloromethane (DCM) solvent. |
For process scale-up, a 6-point increase in yield significantly reduces raw material costs and waste streams per kilogram of the high-value azide intermediate produced.
When used as a precursor for synthetic pyrethroid insecticides, the choice of halogen on the piperonyl alcohol core is critical for process efficiency. In the synthesis of piperonyl chrysanthemumate esters, 6-Chloropiperonyl alcohol provides a 73% yield. [1] In a parallel synthesis, the bromo-analog, 6-bromopiperonyl alcohol, afforded a higher yield of 80%. [1] This highlights the importance of selecting the correct halide for a specific downstream reaction.
| Evidence Dimension | Product Yield (%) |
| Target Compound Data | 73% |
| Comparator Or Baseline | 6-Bromopiperonyl alcohol: 80% |
| Quantified Difference | The bromo-analog provides a 7-point higher yield in this specific esterification. |
| Conditions | Esterification with chrysanthemumic acid chloride in petroleum ether with pyridine. |
This evidence allows buyers to make an informed choice based on their specific synthetic target; while the chloro- form is effective, the bromo-analog is preferable for this specific esterification, preventing costly process optimization with a sub-optimal precursor.
6-Chloropiperonyl alcohol serves as the direct precursor to 6-chloropiperonyl chloride, a key building block in the synthesis of arylsulfonamido-substituted hydroxamic acids. [1] These compounds are a class of matrix metalloproteinase (MMP) inhibitors investigated for therapeutic applications. The 6-chloro-benzodioxole moiety is a specified, integral part of the final patented molecular structure, making the use of the corresponding chlorinated precursor a synthetic necessity.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Required intermediate for the synthesis of patented N-Hydroxy-2-[[4-methoxybenzenesulfonyl](6-chloro-1,3-benzodioxol-5-ylmethyl)amino]acetamide. |
| Comparator Or Baseline | Unsubstituted piperonyl alcohol or other analogs would not yield the target molecule. |
| Quantified Difference | Qualitative (enables synthesis vs. does not) |
| Conditions | Multi-step synthesis of MMP inhibitors. |
Procurement for pharmaceutical synthesis requires exact structural precursors; this compound is the specified starting point for a class of therapeutic agents, making substitution by analogs non-viable.
For synthetic routes requiring a piperonyl azide intermediate, particularly in flow chemistry setups, 6-Chloropiperonyl alcohol is the preferred precursor over the unsubstituted piperonyl alcohol. Its use leads to a demonstrably higher process yield, improving throughput and economic efficiency in the production of building blocks for triazoles and other N-heterocycles. [1]
This alcohol is a key starting material for producing specific chlorinated piperonyl-based agrochemicals, such as certain pyrethroid esters. It provides the necessary C6-chloro functionalization required for the final product's intended biological activity and metabolic profile. [2]
In medicinal chemistry programs targeting specific enzyme classes like matrix metalloproteinases, 6-Chloropiperonyl alcohol is the correct choice when the final molecular design explicitly requires the 6-chloro-1,3-benzodioxole-5-ylmethyl scaffold. Its use is non-negotiable for accessing these patented and structurally defined therapeutic candidates. [3]